SIRT5 Inhibition: A 64-Fold Reduction in Potency Compared to Nicotinamide's SIRT1 Activity
5-Chloronicotinamide acts as a sirtuin inhibitor, but its potency is dramatically lower than that of its parent compound, nicotinamide (NAM), against key sirtuin isoforms. In a fluorescence-based assay, 5-CN inhibited human SIRT5 with an IC₅₀ of 6,280 nM [1]. This is in stark contrast to nicotinamide, which inhibits SIRT1 with an IC₅₀ of 98 nM, representing a 64-fold difference in potency . This significant reduction in inhibitory strength is a critical differentiator for researchers seeking to avoid the potent, broad-spectrum sirtuin inhibition associated with nicotinamide.
| Evidence Dimension | Sirtuin Enzyme Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | 6,280 nM (against human SIRT5) |
| Comparator Or Baseline | 98 nM (against human SIRT1 for Nicotinamide) |
| Quantified Difference | Approximately 64-fold weaker inhibition (6,280 nM vs. 98 nM) |
| Conditions | Fluorescence-based analysis for 5-CN; inhibition assay for NAM. |
Why This Matters
This data justifies the selection of 5-CN as a weaker sirtuin modulator, useful as a control or for studies where potent inhibition by nicotinamide would confound results.
- [1] BindingDB. (2024). BDBM50626428 (CHEMBL5406538) - Affinity Data for SIRT5. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50626428 View Source
